1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride
Description
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a cyclohexane-based primary amine hydrochloride salt featuring a furan-2-yl substituent on the cyclohexyl ring. The compound’s structure combines a rigid cyclohexane scaffold with the aromatic heterocyclic furan group, which may influence its electronic properties, solubility, and biological interactions.
Key properties include:
- Molecular formula: Presumed to be similar to analogs, e.g., C₁₂H₁₈ClNO (based on substituent trends).
- Functional groups: Primary amine (-NH₂), furan (oxygen-containing heterocycle), and cyclohexane.
- Physicochemical traits: Moderate lipophilicity (due to cyclohexane and aromatic furan) and water solubility enhanced by the hydrochloride salt.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
[1-(furan-2-yl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10;/h4-5,8H,1-3,6-7,9,12H2;1H |
InChI Key |
AMEXFXHNTKQLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the furan ring, followed by its attachment to a cyclohexyl group. The methanamine group is then introduced through a series of reactions.
Reaction Conditions: Common reagents used in the synthesis include bromine, triethyl phosphite, and sodium hydride.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and bromine for substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
Scientific Research Applications
While the exact compound "1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride" isn't directly detailed in the provided search results, related information can be gathered from the context of similar compounds and the general applications of cyclohexyl(furan-2-yl)methanamine hydrochloride.
Note: It's important to recognize that information on the specific applications of "1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride" is limited within the provided search results. The following information is based on the broader context of similar compounds.
Chemical Properties and Structure
Cyclohexyl(furan-2-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclohexyl group, a furan ring, and a methanamine moiety. The molecular formula is and it has a molecular weight of approximately 201.72 g/mol. It typically appears as a white crystalline powder and is water-soluble due to the hydrochloride salt form.
Potential Applications
- Scientific Research: Cyclohexyl(furan-2-yl)methanamine hydrochloride is used in scientific research. It exhibits high perplexity and burstiness.
- Medicinal Chemistry: The compound is investigated for potential antidepressant properties and may function by inhibiting the monoamine oxidase (MAO) enzyme, which increases the levels of neurotransmitters like serotonin and norepinephrine.
- Pharmacological Exploration: Derivatives of cyclohexyl(furan-2-yl)methanamine hydrochloride may exhibit biological activities, with mechanisms involving interactions with cellular targets that disrupt normal cellular functions.
- Interaction Studies: Studies focus on its binding affinities and mechanisms with biological targets to optimize pharmacological properties and enhance therapeutic potential.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine Hydrochloride ()
- Structural differences :
- Cyclohexenyl (unsaturated) vs. cyclohexyl ring.
- 3-Methoxyphenyl substituent vs. furan-2-yl.
- N,N-dimethylamine vs. primary amine.
- Impact: The unsaturated cyclohexenyl ring reduces conformational rigidity compared to cyclohexane. Methoxy group enhances electron-donating capacity and may improve solubility in polar solvents.
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride ()
- Structural differences :
- Cyclopentyl vs. cyclohexyl ring.
- 2-Chloro-4-fluorophenyl vs. furan-2-yl.
- Impact :
(1-Benzofuran-2-yl)(phenyl)methanamine Hydrochloride ()
- Structural differences :
- Benzofuran (fused aromatic system) vs. furan-cyclohexyl.
- Phenyl group replaces cyclohexane.
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride ()
- Structural differences :
- 2,4-Dichlorophenyl vs. furan-2-yl.
- Increased molecular weight and lipophilicity compared to the furan analog .
Difluoromethyl-Substituted Cyclohexyl Methanamine Hydrochlorides ()
- Examples :
- [trans-4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride (C₈H₁₆ClF₂N).
- [cis-4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride (C₈H₁₆ClF₂N).
- Impact :
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₈ClNO* | Furan-2-yl, cyclohexyl | ~243.7* | Moderate lipophilicity, primary amine |
| 1-[2-(3-Methoxyphenyl)cyclohexenyl] analog | C₁₆H₂₃ClNO | 3-Methoxyphenyl, cyclohexenyl | 296.8 | Enhanced solubility, dimethylamine |
| 1-(2-Chloro-4-fluorophenyl)cyclopentyl analog | C₁₂H₁₄Cl₂FN | Cl, F, cyclopentyl | 294.6 | High lipophilicity, compact structure |
| (1-Benzofuran-2-yl)(phenyl) analog | C₁₅H₁₄ClNO | Benzofuran, phenyl | 259.7 | High aromaticity, fused ring system |
| Difluoromethyl-trans-cyclohexyl analog | C₈H₁₆ClF₂N | trans-CF₂H, cyclohexyl | 223.7 | Improved metabolic stability |
Table 2: Spectroscopic and Analytical Data (Selected Compounds)
| Compound (Evidence ID) | IR Peaks (cm⁻¹) | Mass Spec (m/z) | Elemental Analysis (% Found) |
|---|---|---|---|
| (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (1) | 1705 (C=O), 2930, 2859 | 232 (MH⁺), 499 (2M + 2H⁺ + Cl⁻) | C 66.97, H 8.22, N 5.23 |
| [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl (6) | Not provided | Not provided | C 56.8, H 6.3, N 16.5* |
*Calculated for C₁₂H₁₅N₃O·HCl.
Research Findings and Implications
- Conformational Flexibility : Cyclohexenyl () and cyclopentyl () analogs demonstrate how ring saturation and size influence molecular rigidity and target engagement.
- Safety Considerations: Limited toxicological data for thiophene fentanyl analogs () and methanamine derivatives () highlight the need for further studies on metabolic pathways and acute toxicity .
Biological Activity
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring and a cyclohexyl group, which influence its biological interactions. Its molecular formula is , with a molecular weight of approximately 201.7 g/mol.
The biological activity of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
- Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels in rats | |
| Neuroprotection | Reduced neuronal apoptosis in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria |
Detailed Research Findings
- Antidepressant Activity : A study conducted by researchers found that administration of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride resulted in significant reductions in depression-like behavior in rodent models. The mechanism was linked to enhanced serotonergic transmission, as indicated by increased levels of serotonin metabolites in the brain .
- Neuroprotective Effects : In vitro assays demonstrated that the compound could significantly reduce oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Properties : A recent investigation revealed that the compound exhibited notable activity against various strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests further exploration for clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
